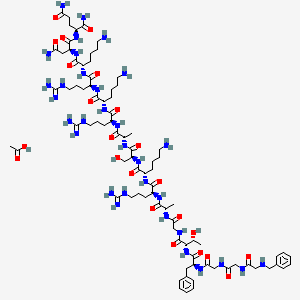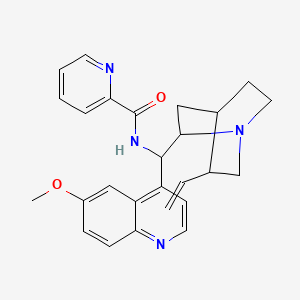
N-((6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)picolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((6-Methoxyquinolin-4-yl)(8-vinylquinuclidin-2-yl)methyl)picolinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline moiety, a quinuclidine ring, and a picolinamide group, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-Methoxyquinolin-4-yl)(8-vinylquinuclidin-2-yl)methyl)picolinamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Derivative: The quinoline moiety is synthesized through a series of reactions starting from aniline derivatives, which undergo cyclization and functionalization to introduce the methoxy group at the 6-position.
Synthesis of the Quinuclidine Ring: The quinuclidine ring is formed via a cyclization reaction involving appropriate precursors such as vinyl-substituted amines.
Coupling Reaction: The quinoline derivative and the quinuclidine ring are coupled using a suitable linker, often through a nucleophilic substitution reaction.
Introduction of the Picolinamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
化学反应分析
Types of Reactions
N-((6-Methoxyquinolin-4-yl)(8-vinylquinuclidin-2-yl)methyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the quinoline ring can be oxidized to form corresponding quinone derivatives.
Reduction: The quinuclidine ring can be reduced under hydrogenation conditions to form saturated derivatives.
Substitution: The vinyl group on the quinuclidine ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents or nucleophiles like sodium azide or thiols.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated quinuclidine derivatives.
Substitution: Halogenated or nucleophile-substituted products.
科学研究应用
N-((6-Methoxyquinolin-4-yl)(8-vinylquinuclidin-2-yl)methyl)picolinamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
作用机制
The mechanism of action of N-((6-Methoxyquinolin-4-yl)(8-vinylquinuclidin-2-yl)methyl)picolinamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or interfere with cellular pathways by modulating receptor activity. The exact mechanism can vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
Quinine: A naturally occurring alkaloid with a similar quinoline structure.
Chloroquine: A synthetic derivative of quinine used as an antimalarial drug.
Piperine: An alkaloid with a similar piperidine ring structure.
Uniqueness
N-((6-Methoxyquinolin-4-yl)(8-vinylquinuclidin-2-yl)methyl)picolinamide is unique due to its combination of a quinoline moiety, a quinuclidine ring, and a picolinamide group, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
属性
分子式 |
C26H28N4O2 |
|---|---|
分子量 |
428.5 g/mol |
IUPAC 名称 |
N-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C26H28N4O2/c1-3-17-16-30-13-10-18(17)14-24(30)25(29-26(31)23-6-4-5-11-27-23)20-9-12-28-22-8-7-19(32-2)15-21(20)22/h3-9,11-12,15,17-18,24-25H,1,10,13-14,16H2,2H3,(H,29,31) |
InChI 键 |
UOWYDTRNOHXVNA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=O)C5=CC=CC=N5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


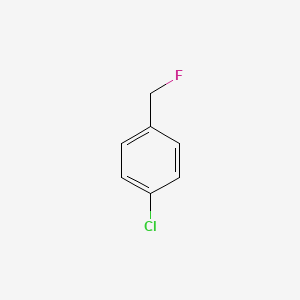
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B14759655.png)


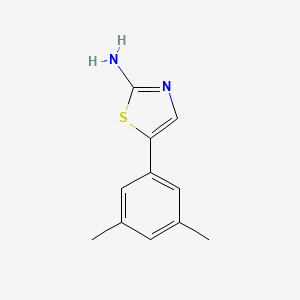
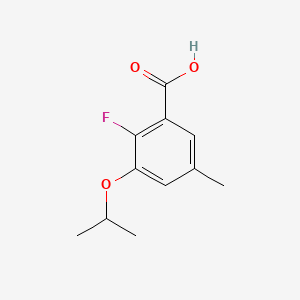
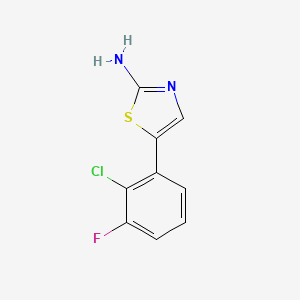
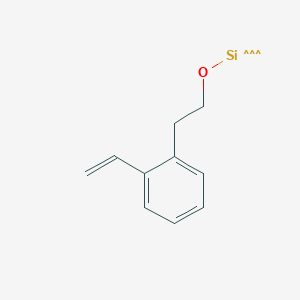
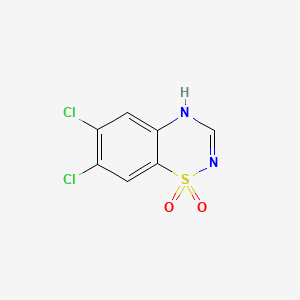
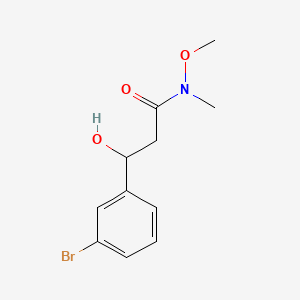
![3,4-bis[[[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B14759702.png)
![(3S,5S,10S,12R,13S,14S,17R)-3,5,12,14-tetrahydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B14759715.png)

